Bis(benzonitrile)dichloroplatinum(II)
Description
Structure
2D Structure
Properties
IUPAC Name |
benzonitrile;dichloroplatinum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H5N.2ClH.Pt/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJRCRIROYMRKA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15617-19-3, 14873-63-3 | |
| Record name | (SP-4-2)-Bis(benzonitrile)dichloroplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15617-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(benzonitrile)dichloroplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14873-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(benzonitrile)dichloroplatinum | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014873633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(benzonitrile)dichloroplatinum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Mechanism
A mixture of PtCl₂ (1.9 mmol) and neat benzonitrile (16 mL) is stirred at 30°C for 24 hours , during which the platinum center coordinates two benzonitrile ligands in a cis configuration. The reaction proceeds via ligand substitution, where benzonitrile displaces chloride ions from the PtCl₂ lattice. Cooling the mixture to –30°C precipitates the product as a yellow solid, which is subsequently purified via silica gel chromatography. Key parameters include:
| Parameter | Value/Description | Source |
|---|---|---|
| PtCl₂ : PhCN ratio | 1 : ~8 (mol/mol) | |
| Temperature | 30°C (reaction), –30°C (precipitation) | |
| Solvent | Neat benzonitrile | |
| Yield | 54% (cis isomer) |
The trans isomer forms as a minor product and is typically separated during chromatographic purification.
Isolation and Chromatographic Purification
Isolation of isomerically pure bis(benzonitrile)dichloroplatinum(II) necessitates chromatographic separation due to the coexistence of cis and trans isomers in crude reaction mixtures.
Silanized Silica Gel Chromatography
A silanized silica gel column (70–230 mesh) is employed with dichloromethane as the eluent:
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The trans isomer elutes first as a minor band.
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The cis isomer follows as a major band, yielding needle-like yellow crystals after solvent removal.
This method achieves >95% purity for the cis isomer, as confirmed by NMR and X-ray crystallography.
Isomeric Considerations: Cis vs. Trans Forms
The geometric isomerism of bis(benzonitrile)dichloroplatinum(II) significantly impacts its reactivity and catalytic performance.
Factors Influencing Isomer Ratio
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Excess Benzonitrile : Favors cis isomer formation due to kinetic control.
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Temperature : Prolonged heating at 35°C may promote trans isomer formation.
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Light Exposure : Irradiation at 254 nm in chloroform induces photosubstitution, leading to decomposition products like H₂PtCl₆.
| Property | Cis Isomer | Trans Isomer |
|---|---|---|
| Melting Point | 224°C (dec.) | Not reported |
| IR ν(C≡N) | 2285 cm⁻¹ | Slightly lower |
| ¹H NMR (Ph signals) | δ 7.82 (o-Ph), 7.76 (p-Ph) | Distinct splitting pattern |
Large-Scale Synthesis and Industrial Adaptations
Industrial-scale production prioritizes cost efficiency while maintaining isomer purity. Key adaptations include:
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Solvent Recycling : Neat benzonitrile is recovered via distillation.
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Continuous Flow Systems : Enhance yield by minimizing side reactions.
Notably, commercial batches often retain a cis-trans mixture for catalytic applications where isomer specificity is noncritical.
Analytical Characterization
Post-synthesis verification employs multiple techniques:
Spectroscopic Methods
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Bis(benzonitrile)dichloroplatinum(II) can undergo substitution reactions where the benzonitrile ligands are replaced by other ligands.
Oxidation and Reduction Reactions: The platinum center in bis(benzonitrile)dichloroplatinum can participate in oxidation and reduction reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines, amines, and other ligands. These reactions typically occur under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used.
Major Products:
- Substitution reactions yield various platinum complexes depending on the incoming ligands.
- Oxidation and reduction reactions result in different oxidation states of platinum complexes .
Scientific Research Applications
Catalytic Applications
Bis(benzonitrile)dichloroplatinum(II) is known for its catalytic properties, particularly in organic synthesis. Key applications include:
- Asymmetric Hydroformylation : This reaction involves the addition of a formyl group to alkenes, producing chiral aldehydes. Bis(benzonitrile)dichloroplatinum(II) serves as an effective catalyst, enhancing the selectivity and efficiency of the reaction .
- Allylation Reactions : The compound facilitates allylation, allowing for the formation of carbon-carbon bonds, which are crucial in synthesizing complex organic molecules .
- Cyclopropanation Reactions : It is employed in cyclopropanation, where it aids in the formation of cyclopropane derivatives from alkenes .
- Hydrosilylation : This reaction involves the addition of silanes to alkenes or alkynes, and bis(benzonitrile)dichloroplatinum(II) acts as a catalyst to improve reaction rates .
- Carbene Insertion : The compound can also catalyze carbene insertion into O-H bonds of alcohols, showcasing its versatility in organic synthesis .
Biological and Medicinal Applications
Recent studies have highlighted the potential of bis(benzonitrile)dichloroplatinum(II) as an immune checkpoint inhibitor, particularly targeting the PD-1/PD-L1 pathway, which plays a critical role in cancer immunotherapy.
Case Studies
- Colorectal Cancer Treatment : In studies involving MC38 colorectal cancer xenografts, treatment with bis(benzonitrile)dichloroplatinum(II) (7.5 mg/kg every three days) resulted in increased tumor-infiltrating T cells and significant tumor suppression .
- High-Throughput Screening : A high-throughput AlphaLISA assay identified bis(benzonitrile)dichloroplatinum(II) among several compounds capable of inhibiting PD-1/PD-L1 interactions, underscoring its potential as a small-molecule therapeutic alternative to traditional antibody therapies .
Industrial Applications
In industrial settings, bis(benzonitrile)dichloroplatinum(II) is utilized as a precursor for synthesizing other platinum complexes used in catalysis and materials science. Its ability to enhance reaction efficiency makes it valuable for various chemical processes .
Mechanism of Action
Bis(benzonitrile)dichloroplatinum(II) exerts its effects by binding to the PD-1 protein, thereby inhibiting the PD-1/PD-L1 interaction. This disruption enhances the immune response against cancer cells by preventing immune checkpoint signaling, which typically suppresses immune activity .
Comparison with Similar Compounds
Comparison with Similar Platinum(II) Compounds
Platinum(II) dichloride complexes with different ligands exhibit distinct structural, kinetic, and biological properties. Below is a detailed comparison:
Structural Analogues
Key Findings :
- Bis(benzonitrile)dichloroplatinum(II) outperforms cyclooctadiene and cisplatin derivatives in PD-1/PD-L1 blockade , with a cell-based EC₅₀ of 0.9 ± 0.2 µM .
- Ethylenediamine derivatives show superior activity in cisplatin-resistant cancers but lack immune-modulating effects .
Mechanistic Differences
- Ligand Lability : Benzonitrile ligands in Bis(benzonitrile)dichloroplatinum(II) are less labile than acetonitrile ligands in Bis(acetonitrile)dichloroplatinum(II), affecting reaction kinetics and isomer stability .
- Target Specificity : Cisplatin primarily binds DNA, while Bis(benzonitrile)dichloroplatinum(II) targets PD-1 protein surfaces, avoiding systemic toxicity associated with DNA damage .
- Solubility : Benzonitrile’s aromaticity enhances solubility in organic solvents compared to aliphatic ligands (e.g., acetonitrile), facilitating use in supramolecular chemistry .
Biological Activity
Bis(benzonitrile)dichloroplatinum(II) (abbreviated as [Pt(BN)Cl₂]) is a platinum-based compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This article explores its mechanisms of action, efficacy in preclinical studies, and implications for therapeutic applications.
Bis(benzonitrile)dichloroplatinum(II) is synthesized from platinum(II) chloride and benzonitrile, resulting in a mixture of cis and trans isomers. The isomerization dynamics have been characterized, revealing that the trans form is favored at higher temperatures while the cis form predominates at room temperature in benzonitrile solvents. The reaction kinetics have shown a cis-to-trans isomerization rate constant of at 25 °C, indicating significant stability of the trans form under certain conditions .
Recent studies have identified bis(benzonitrile)dichloroplatinum(II) as an inhibitor of the PD-1/PD-L1 interaction, a critical pathway in immune evasion by tumors. This compound binds to PD-1 with a dissociation constant () of 2.08 μM, effectively blocking its interaction with PD-L1. This blockade enhances T cell activity within the tumor microenvironment, promoting anti-tumor immunity .
Inhibition of PD-1/PD-L1 Interaction
The biological activity was assessed using high-throughput AlphaLISA assays, which indicated an effective concentration () of 13.2 ± 3.5 μM for bis(benzonitrile)dichloroplatinum(II). It was found to significantly reduce PD-1 expression on the cell surface in a concentration-dependent manner, further supporting its role as an immune checkpoint inhibitor .
Preclinical Efficacy Studies
In vivo studies utilizing MC38 colorectal cancer xenografts demonstrated that bis(benzonitrile)dichloroplatinum(II), administered at 7.5 mg/kg every three days, significantly inhibited tumor growth compared to controls. Notably, this effect was observed only in immune-competent mice, suggesting that the compound's mechanism relies on an intact immune system to exert its effects .
Summary of Preclinical Findings
| Study Type | Model | Dose | Outcome |
|---|---|---|---|
| In Vivo Efficacy | MC38 Colorectal Cancer Xenograft | 7.5 mg/kg i.p., every 3 days | Significant tumor growth suppression; increased T cell infiltration |
Cytotoxicity and Selectivity
The cytotoxic profile of bis(benzonitrile)dichloroplatinum(II) was evaluated against various cancer cell lines. It exhibited negligible cytotoxicity towards PD-1/NFAT reporter-Jurkat cells at concentrations up to 0.9 μM for 6 hours, indicating a favorable selectivity profile compared to traditional chemotherapeutics like cisplatin .
Case Studies and Comparative Analysis
A comparative analysis with other platinum-based compounds revealed that bis(benzonitrile)dichloroplatinum(II) outperformed several analogs in blocking PD-1/PD-L1 interactions while maintaining lower toxicity levels. For instance, while cisplatin-DMSO adducts showed some inhibitory effects, they were not as effective as bis(benzonitrile)dichloroplatinum(II) .
Q & A
Basic Research Questions
Q. What experimental methods are critical for synthesizing and characterizing Bis(benzonitrile)dichloroplatinum(II)?
- Methodological Answer : Synthesis typically involves reacting platinum precursors (e.g., K₂PtCl₄) with benzonitrile ligands under inert conditions. Characterization requires a multi-technique approach:
- X-ray crystallography to confirm molecular geometry and ligand coordination modes (e.g., κ²N,S or κ²P,P′ patterns observed in analogous platinum complexes) .
- Spectroscopic techniques (e.g., ¹H/¹³C NMR, IR) to verify ligand binding and monitor reaction progress. For example, benzonitrile's nitrile stretching frequency (~2230 cm⁻¹) shifts upon coordination .
- Elemental analysis to validate purity, with experimental procedures detailed in supplementary materials to avoid redundancy in main text .
Q. How can researchers ensure reproducibility in synthesizing Bis(benzonitrile)dichloroplatinum(II)?
- Methodological Answer : Reproducibility hinges on strict control of:
- Reaction conditions (temperature, solvent polarity, and inert atmosphere), as platinum(II) complexes are sensitive to oxidation .
- Ligand-to-metal ratios , which influence coordination geometry (e.g., cis vs. trans isomerism). Documenting deviations in yields (e.g., 60–75% for analogous complexes) and troubleshooting via TLC or in situ IR monitoring is critical .
Advanced Research Questions
Q. How can computational methods complement experimental studies on ligand substitution kinetics in Bis(benzonitrile)dichloroplatinum(II)?
- Methodological Answer :
- Density Functional Theory (DFT) calculations model transition states and activation energies for ligand exchange processes. For example, relativistic effects in platinum require scalar relativistic corrections or pseudopotentials in DFT setups .
- Kinetic isotope effects (KIE) and Eyring plots derived from variable-temperature NMR experiments validate computational predictions. Discrepancies between calculated and observed rate constants (e.g., Δk ≈ 10⁻³ s⁻¹) may indicate overlooked solvation effects .
Q. What strategies resolve contradictions in catalytic activity data for Bis(benzonitrile)dichloroplatinum(II) across studies?
- Methodological Answer :
- Systematic benchmarking under standardized conditions (e.g., substrate scope, solvent, catalyst loading). For instance, conflicting turnover numbers (TONs) in cross-coupling reactions may arise from trace moisture or oxygen, necessitating glovebox protocols .
- Meta-analysis of literature data to identify outliers. Advanced statistical tools (e.g., ANOVA or multivariate regression) isolate variables like ligand electronic effects (e.g., Hammett σₚ parameters) .
Q. How do ligand electronic properties influence the mechanistic pathways of Bis(benzonitrile)dichloroplatinum(II) in catalysis?
- Methodological Answer :
- Spectroelectrochemical studies (e.g., in situ UV-vis under applied potentials) track oxidation state changes during catalytic cycles. For example, Pt(II)/Pt(IV) redox couples correlate with catalytic turnover .
- Steric/electronic parameterization of ligands (e.g., Tolman electronic parameters for phosphines) quantifies their impact on reaction barriers. Comparative studies with substituted benzonitrile derivatives (e.g., p-CN vs. p-MeO) reveal linear free-energy relationships (LFERs) .
Theoretical and Collaborative Frameworks
Q. How should researchers integrate experimental and theoretical data for Bis(benzonitrile)dichloroplatinum(II) into a cohesive mechanistic model?
- Methodological Answer :
- Hybrid workflows combining kinetic experiments (e.g., stopped-flow spectroscopy) with molecular dynamics (MD) simulations clarify intermediates undetected experimentally. For example, MD can predict solvation-shell effects on ligand dissociation rates .
- Collaborative validation between synthetic and computational groups ensures alignment. Joint publications often detail iterative refinements, such as adjusting DFT functionals (e.g., B3LYP vs. M06-L) to match experimental activation enthalpies .
Q. What ethical and methodological standards apply when publishing contradictory data on platinum complex reactivity?
- Methodological Answer :
- Transparency in reporting raw data (e.g., crystallographic .cif files, NMR spectra) as supplementary materials allows independent verification .
- Adherence to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensures research questions address gaps without overstating conclusions. For example, disclosing limitations in catalyst stability under industrial conditions maintains ethical rigor .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
